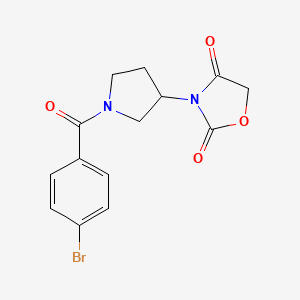

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-bromobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEMHQZDVOWDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Pyrrolidin-3-amine

The foundational step involves introducing the 4-bromobenzoyl group to the pyrrolidine nitrogen. Pyrrolidin-3-amine undergoes acylation with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h). This yields 1-(4-bromobenzoyl)pyrrolidin-3-amine, characterized by:

Challenges in Primary Amine Generation

Oxazolidine-2,4-dione Ring Formation via Carboxylative Condensation

Adapting Primary Amine Protocols

Modifying the tandem phosphorus-mediated carboxylative condensation reported by Chen et al., the primary amine intermediate (e.g., 3-aminopropyl-1-(4-bromobenzoyl)pyrrolidine) reacts with ethyl pyruvate (α-ketoester) under CO₂ atmosphere (1 atm) in the presence of P(NMe₂)₃ (20 mol%) and DBU (1.5 equiv) in THF at 25°C for 24 h. This generates the oxazolidine-2,4-dione ring via sequential carboxylation and cyclization:

$$

\text{Primary amine} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{CO}2, \text{P(NMe}2\text{)}3} \text{Oxazolidine-2,4-dione} + \text{EtOH}

$$

Key Observations :

Alternative Cyclization Routes

For substrates incompatible with primary amine protocols, cyclization of β-hydroxyamides offers a viable pathway. Treatment of 3-hydroxy-1-(4-bromobenzoyl)pyrrolidine with triphosgene (2 equiv) in DCM at −10°C generates the oxazolidine-2,4-dione via intramolecular carbonylative cyclization:

$$

\text{HO-CR}2\text{-NH-CO-Ar} \xrightarrow{\text{CCl}3\text{OCO}2\text{CCl}3} \text{Oxazolidine-2,4-dione} + \text{HCl}

$$

Optimized Conditions :

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical ¹H NMR signals for the target compound:

- Oxazolidine ring : δ 4.82 (s, 1H, C3-H), 4.35 (d, J = 8.1 Hz, 1H, C5-H).

- Pyrrolidine : δ 3.90–3.70 (m, 2H, N-CH₂), 2.30–1.85 (m, 4H, CH₂).

- Aromatic protons : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

¹³C NMR confirms carbonyl functionalities:

Infrared (IR) Spectroscopy

- C=O stretches : 1775 cm⁻¹ (oxazolidine dione), 1680 cm⁻¹ (aromatic amide).

- N-H bend : Absent, confirming complete cyclization.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Hydrolysis: The oxazolidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be compared with similar compounds such as:

Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.

Oxazolidine-2,4-dione Derivatives: Compounds with this moiety are studied for their potential therapeutic applications.

4-Bromobenzoyl Compounds:

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Biological Activity

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 4-bromobenzoyl group. The chemical formula is with a molecular weight of 333.17 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazolidine-2,4-dione moiety is known for its role in inhibiting certain enzymes and modulating receptor activity. The bromobenzoyl group may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit antimicrobial properties. The presence of the bromobenzoyl group may contribute to enhanced antibacterial activity against various strains of bacteria. In vitro studies have shown that similar compounds can inhibit bacterial protein synthesis by binding to the ribosomal RNA.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it may inhibit the Akt/mTOR pathway, which is crucial for cancer cell growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of related oxazolidine derivatives against Gram-positive bacteria, demonstrating significant inhibition at low concentrations.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing dose-dependent apoptosis induction.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione | Azetidine ring instead of pyrrolidine | Moderate antibacterial activity |

| 3-(1-(4-Chlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Chlorobenzoyl group | Enhanced anticancer properties |

Q & A

Q. How can computational methods predict metabolite formation and toxicity?

- Workflow :

Docking (AutoDock Vina) : Simulate binding to CYP3A4 (binding energy < -8 kcal/mol suggests high metabolism) .

MetaSite : Predict major metabolites (e.g., debromination or pyrrolidine hydroxylation) .

ToxCheck : Screen for mutagenicity (Ames test proxies) and hERG inhibition (IC₅₀ > 10 µM required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.